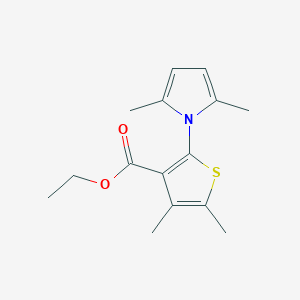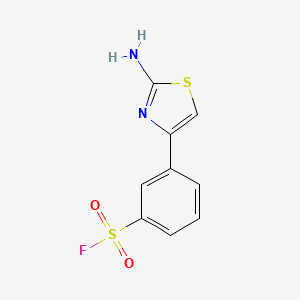
3-(2-Amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride typically involves the formation of the thiazole ring followed by sulfonylation and fluorination. One common method includes the reaction of 2-aminothiazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then treated with a fluorinating agent like sulfur tetrafluoride to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Addition: The amino group on the thiazole ring can undergo nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and affect cellular functions . The thiazole ring also contributes to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the sulfonyl fluoride group.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the thiazole ring.
Thiazole-based Sulfonamides: Compounds with both thiazole and sulfonamide functionalities.
Uniqueness
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is unique due to the combination of the thiazole ring and the sulfonyl fluoride group. This dual functionality enhances its reactivity and binding properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
2196-70-5 |
|---|---|
Fórmula molecular |
C9H7FN2O2S2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3-(2-amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H7FN2O2S2/c10-16(13,14)7-3-1-2-6(4-7)8-5-15-9(11)12-8/h1-5H,(H2,11,12) |
Clave InChI |
AFNHIRAMRVVPBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


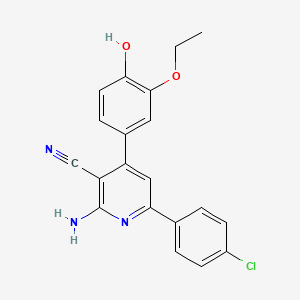
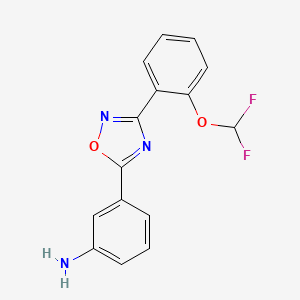
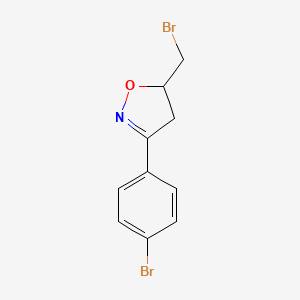
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)

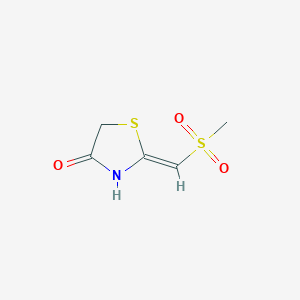
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
![4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776064.png)


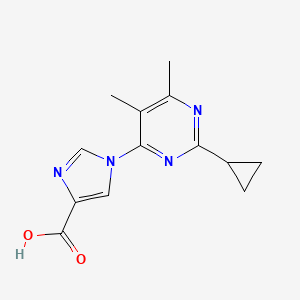
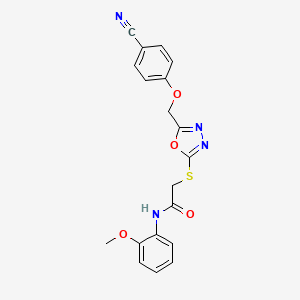
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B11776093.png)
